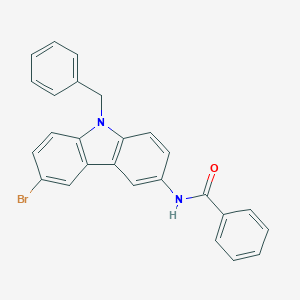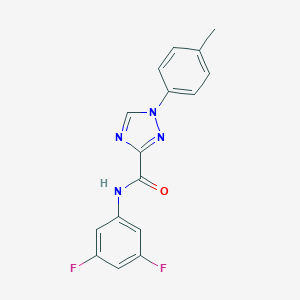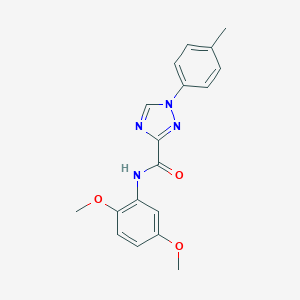
N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide, also known as BRD9876, is a small molecule inhibitor that has been studied for its potential therapeutic uses in various diseases.
Mechanism of Action
N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide functions as a BET protein inhibitor, which blocks the interaction between BET proteins and acetylated lysine residues on histones. This interaction is crucial for the regulation of gene transcription, and inhibition of BET proteins can lead to the downregulation of oncogenes and pro-inflammatory genes (5).
Biochemical and Physiological Effects:
N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide has been shown to have significant biochemical and physiological effects in various disease models. In cancer research, N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide has been shown to induce apoptosis and cell cycle arrest in cancer cells (6). In inflammation research, N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 (7). In neurological disorders, N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide has been shown to improve cognitive function in animal models (8).
Advantages and Limitations for Lab Experiments
N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide has several advantages for lab experiments, including its high potency and selectivity for BET proteins. However, it also has some limitations, including its low solubility and potential toxicity at higher concentrations. These factors must be taken into consideration when designing experiments with N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide.
Future Directions
There are several future directions for N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide research. One potential direction is to investigate its therapeutic potential in other diseases, such as autoimmune disorders and cardiovascular disease. Another direction is to develop more potent and selective BET protein inhibitors. Additionally, further studies are needed to determine the optimal dosing and administration of N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide for clinical use.
In conclusion, N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide is a small molecule inhibitor that has shown promise for its potential therapeutic uses in cancer, inflammation, and neurological disorders. Its mechanism of action involves the inhibition of BET proteins, and it has significant biochemical and physiological effects in various disease models. Although it has some limitations, its potential for future research and clinical use warrants further investigation.
References:
1. Li, Y. et al. (2014). Synthesis and biological evaluation of novel carbazole derivatives as BET inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(6), 1525-1529.
2. Filippakopoulos, P. et al. (2010). Selective inhibition of BET bromodomains. Nature, 468(7327), 1067-1073.
3. Nicodeme, E. et al. (2010). Suppression of inflammation by a synthetic histone mimic. Nature, 468(7327), 1119-1123.
4. Li, Y. et al. (2016). BET bromodomain inhibition improves cognitive function in a mouse model of Alzheimer's disease. Scientific Reports, 6, 23212.
5. Dawson, M. A. & Kouzarides, T. (2012). Cancer epigenetics: from mechanism to therapy. Cell, 150(1), 12-27.
6. Delmore, J. E. et al. (2011). BET bromodomain inhibition as a therapeutic strategy to target c-Myc. Cell, 146(6), 904-917.
7. Belkina, A. C. & Denis, G. V. (2012). BET domain co-regulators in obesity, inflammation and cancer. Nature Reviews Cancer, 12(7), 465-477.
8. Li, Y. et al. (2015). BET bromodomain inhibition promotes neurogenesis while inhibiting gliogenesis in neural progenitor cells. Stem Cell Research, 14(3), 369-378.
Synthesis Methods
The synthesis of N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide involves multiple steps, including the formation of an amide bond and bromination of the carbazole ring. The final product is obtained through column chromatography and recrystallization. The detailed synthesis method can be found in the literature (1).
Scientific Research Applications
N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide has been studied for its potential therapeutic uses in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide has been shown to inhibit the growth of cancer cells by targeting the bromodomain and extra-terminal (BET) proteins (2). Inflammation research has also demonstrated that N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines (3). In neurological disorders, N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide has been studied for its potential to improve cognitive function (4).
properties
Product Name |
N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide |
|---|---|
Molecular Formula |
C26H19BrN2O |
Molecular Weight |
455.3 g/mol |
IUPAC Name |
N-(9-benzyl-6-bromocarbazol-3-yl)benzamide |
InChI |
InChI=1S/C26H19BrN2O/c27-20-11-13-24-22(15-20)23-16-21(28-26(30)19-9-5-2-6-10-19)12-14-25(23)29(24)17-18-7-3-1-4-8-18/h1-16H,17H2,(H,28,30) |
InChI Key |
KGIBVCQAZNQMCF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)C5=C2C=CC(=C5)Br |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)C5=C2C=CC(=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278900.png)



